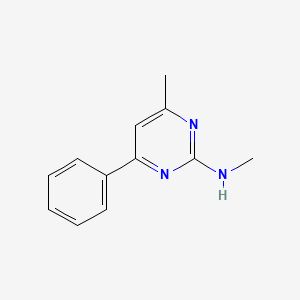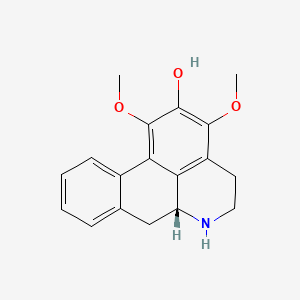
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- is a complex organic compound with a molecular formula of C18H19NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties
Mecanismo De Acción
The mechanism of action of 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-1-ol
- ®-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-2-ol
- 6a-β-Aporphine, 1,2-dimethoxy-
- (6aR)-1,2,10-Trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo(de,g)quinolin-11-ol
Uniqueness
What sets 4H-Dibenzo(de,g)quinolin-2-ol, 5,6,6a,7-tetrahydro-1,3-dimethoxy-, ®- apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .
Propiedades
Número CAS |
83694-77-3 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(6aR)-1,3-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C18H19NO3/c1-21-17-12-7-8-19-13-9-10-5-3-4-6-11(10)15(14(12)13)18(22-2)16(17)20/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1 |
Clave InChI |
KKUYSGPGLHCNJX-CYBMUJFWSA-N |
SMILES isomérico |
COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CCN4)OC)O |
SMILES canónico |
COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CCN4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


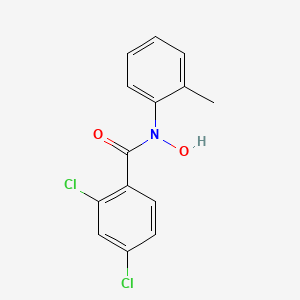
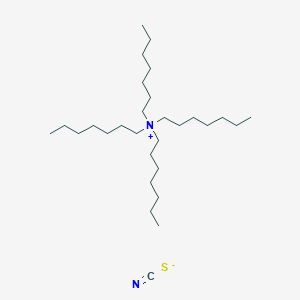


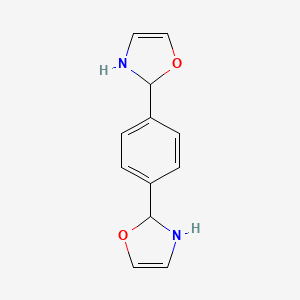
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
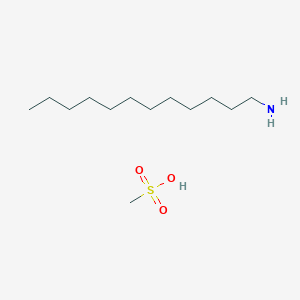


silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)

